

The Pharmacokinetics of Brivanib Alaninate (BATU): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib Alaninate, designated here as **BATU**, is an investigational L-alanine ester prodrug of Brivanib (BMS-540215). Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Developed for oral administration, Brivanib Alaninate is designed to improve the aqueous solubility and oral bioavailability of the parent compound, Brivanib.[3] It has been under investigation primarily for the treatment of hepatocellular carcinoma (HCC) and other solid tumors.[4][5] This document provides a comprehensive overview of the pharmacokinetic profile of Brivanib Alaninate and its active moiety, Brivanib.

Absorption and Bioavailability

Brivanib Alaninate is rapidly and completely converted to its active form, Brivanib, through hydrolysis in vivo.[1] The prodrug itself is not detected in plasma, indicating an efficient conversion process.[6] Administration of Brivanib as the alaninate prodrug allows for the use of completely aqueous vehicles and leads to a significant improvement in oral bioavailability across preclinical species, with values ranging from 55% to 97%.[4] In patients with advanced cancers, the absorption of Brivanib administered as Brivanib Alaninate is high, estimated to be greater than 86%.[6]

Food Effect



A study in patients with advanced or metastatic solid tumors demonstrated that the consumption of a high-fat meal has no significant or clinically relevant effect on the pharmacokinetics of Brivanib.[7]

Distribution

The volume of distribution for Brivanib in humans is expected to be high.[4] Preclinical studies in rats have shown that Brivanib exhibits good brain penetration, which is consistent with its high intrinsic permeability and lack of active efflux as determined in Caco-2 cell assays.[4]

Metabolism and Excretion

Brivanib is extensively metabolized, with metabolic clearance being the primary route of elimination.[1] The primary metabolic pathways include both oxidative and conjugative metabolism.[1] Unchanged Brivanib is not detected in urine or bile samples.[1]

In humans, following a single oral dose of radiolabeled Brivanib Alaninate, the majority of the radioactivity is recovered in the feces (81.5%), with a smaller portion in the urine (12.2%), leading to a total recovery of 93.7%.[6] This indicates that fecal excretion is the predominant route of elimination for Brivanib-related material.[1][6] Renal excretion of unchanged Brivanib is minimal.[6]

A noteworthy aspect of Brivanib's metabolism is its potential for metabolic chiral inversion. Following oral administration of Brivanib Alaninate to rats and monkeys, the enantiomeric metabolite was a significant circulating component. However, in humans, this enantiomer was only a minor component, accounting for less than 3% of the AUC relative to Brivanib.[8]

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Brivanib following the oral administration of Brivanib Alaninate in various species.

Table 1: Preclinical Pharmacokinetic Parameters of Brivanib



Species	Dose (Brivanib Alaninate)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Oral Bioavaila bility (%)	Referenc e
Mouse	Not Specified	Not Specified	Not Specified	Not Specified	55 - 97	[4]
Rat	Not Specified	Not Specified	Not Specified	Not Specified	55 - 97	[4]
Dog	Not Specified	Not Specified	Not Specified	Not Specified	55 - 97	[4]
Monkey	Not Specified	Not Specified	Not Specified	Not Specified	55 - 97	[4]

Note: Specific dose and parameter values were not detailed in the provided search results, but the range of bioavailability was consistently reported.

Table 2: Human Pharmacokinetic Parameters of Brivanib

(Following a single 800 mg oral dose of [14C]Brivanib Alaninate in patients with advanced/metastatic solid tumors)

Parameter	Value	Unit	Reference
Cmax (geometric mean)	6146	ng/mL	[6]
Tmax (median)	1	h	[6]
t1/2 (mean)	13.8	h	[6]
CL/F (geometric mean)	14.7	L/h	[6]

Experimental Protocols In Vitro Metabolic Stability Assessment



The metabolic stability of Brivanib and Brivanib Alaninate was assessed using in vitro systems. [4]

- Systems Used: Liver and intestinal fractions, plasma, and Caco-2 cells from various species (mouse, rat, dog, monkey, and human).[4][9]
- Methodology: The compound is incubated with the biological matrix (e.g., hepatocytes or microsomes) at a specified concentration. Samples are taken at various time points and the reaction is quenched (e.g., with acetonitrile). The concentration of the parent compound is then measured using a validated analytical method, typically LC-MS/MS.[6][10] The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[10]

Animal Pharmacokinetic Studies

Pharmacokinetic parameters in preclinical species were determined following single intravenous or oral doses of both Brivanib and Brivanib Alaninate.[4]

- Animal Models: Studies were conducted in mice, rats, dogs, and monkeys.
- Dosing: Animals received the compound via oral gavage (for oral administration) or intravenous injection.
- Sample Collection: Blood samples are collected at predetermined time points after dosing.
 Common collection sites in rodents include the submandibular vein, orbital venous plexus, or via cardiac puncture for terminal bleeds.[11]
- Sample Analysis: Plasma is separated from the blood samples, and the concentration of Brivanib is quantified using a validated LC-MS/MS method.[6][12] Pharmacokinetic parameters are then calculated from the plasma concentration-time data.

Human Mass Balance Study

A study was conducted in patients with advanced or metastatic solid tumors to evaluate the mass balance, metabolism, and routes of elimination.[6]

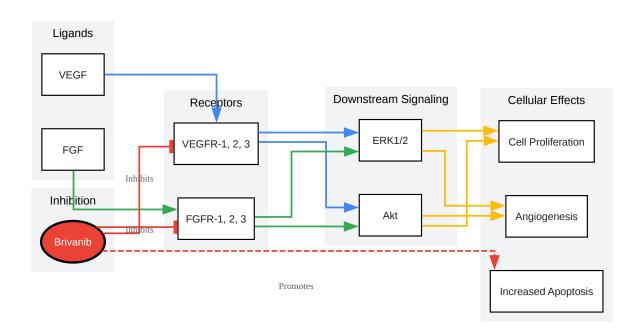
• Study Design: A two-part, open-label study. In Part A, patients received a single oral dose of 800 mg of [14C]Brivanib Alaninate. In Part B, patients received 800 mg of non-radiolabeled



Brivanib Alaninate daily.[6]

- Sample Collection: Plasma, urine, and feces were collected over a specified period to measure total radioactivity and the concentration of Brivanib and its metabolites.
- Analytical Methods: Total radioactivity was measured by liquid scintillation counting. Plasma and urine concentrations of Brivanib were determined by a validated LC-MS/MS method.

Visualizations Brivanib Signaling Pathway

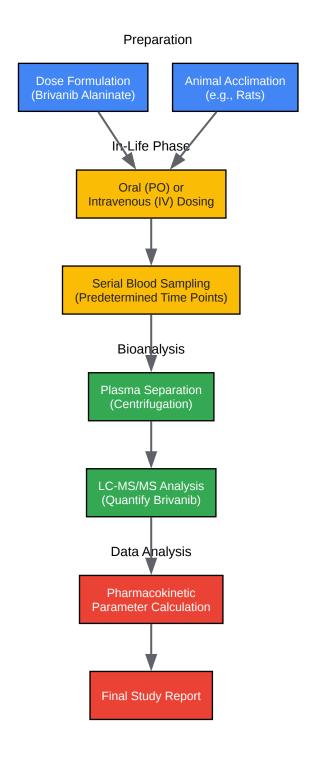


Click to download full resolution via product page

Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.

Experimental Workflow for Animal Pharmacokinetic Study





Click to download full resolution via product page

Caption: Workflow for a typical preclinical pharmacokinetic study.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Metabolism and disposition of [14C]brivanib alaninate after oral administration to rats, monkeys, and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of food effect on single-dose pharmacokinetics of brivanib, and safety and efficacy following multiple doses in subjects with advanced or metastatic solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Murine Pharmacokinetic Studies PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics Studies in Mice or Rats Enamine [enamine.net]
- To cite this document: BenchChem. [The Pharmacokinetics of Brivanib Alaninate (BATU): A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b605917#pharmacokinetics-of-batu-compound]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com